Oleanonic Acid

Catalog No.
S003575
CAS No.
17990-42-0
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleanonic Acid

CAS Number

17990-42-0

Product Name

Oleanonic Acid

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,27-,28+,29+,30-/m0/s1

InChI Key

FMIMFCRXYXVFTA-FUAOEXFOSA-N

SMILES

Array

Synonyms

oleanonic acid

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C

The exact mass of the compound Oleanonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oleanonic acid (3-oxoolean-12-en-28-oic acid) is a pentacyclic triterpenoid characterized by a C-3 ketone group, distinguishing it from its highly abundant C-3 hydroxyl analog, oleanolic acid[1]. In industrial and research procurement, this specific oxidation state is sought after as an advanced synthetic intermediate and a biologically active scaffold. As a white crystalline powder soluble in DMSO and methanol, it serves as a critical node in the semi-synthesis of A-ring modified triterpenoids, such as 8-aminoquinoline amides, and acts as a key analytical standard for metabolic engineering of plant saponin pathways [2]. By procuring the pre-oxidized 3-oxo form, laboratories bypass hazardous oxidation steps, directly accessing a scaffold with distinct physicochemical and pharmacological profiles.

Substituting oleanonic acid with the cheaper and more common oleanolic acid fundamentally alters both synthetic workflows and biological assay outcomes. In chemical synthesis, starting from oleanolic acid requires a Jones or Swern oxidation to generate the C-3 ketone, introducing toxic chromium waste or requiring strict anhydrous conditions, which reduces overall yield and throughput [1]. Biologically, the shift from a C-3 hydroxyl to a C-3 ketone drastically changes the molecule's binding affinity and lipophilicity; for instance, the 3-oxo form exhibits significantly enhanced activity against specific targets like 5-lipoxygenase and Trypanosoma cruzi that the 3-hydroxy form lacks [2]. Consequently, using oleanolic acid as a generic proxy compromises both synthetic efficiency and assay sensitivity.

Elimination of Upstream Oxidation in Triterpenoid Derivatization

In the synthesis of bioactive triterpenoid derivatives, such as 8-aminoquinoline amides, starting directly with commercially sourced oleanonic acid bypasses the need to oxidize oleanolic acid. Research demonstrates that utilizing oleanonic acid directly allows for conversion to complex amides with yields up to 84% via straightforward acyl chloride intermediate steps [1]. If oleanolic acid were used as the baseline starting material, an initial Jones oxidation would be required, introducing heavy metal toxicity and subsequent purification losses.

Evidence DimensionSynthetic pathway efficiency for C-28 amidation
Target Compound Data84% yield of 8-aminoquinoline amide directly from oleanonic acid
Comparator Or BaselineOleanolic acid (requires additional upstream oxidation step)
Quantified DifferenceSaves one full synthetic step and avoids Cr(VI) reagent use
ConditionsSynthesis via oxalyl chloride activation followed by amidation

Procuring the pre-oxidized 3-oxo building block streamlines library synthesis and improves overall yield by eliminating a hazardous and loss-inducing oxidation step.

Enhanced Trypanocidal Potency for Parasitology Screening

The oxidation state at the C-3 position critically dictates the antiparasitic efficacy of oleanane triterpenoids. In vitro screening against Trypanosoma cruzi revealed that oleanonic acid possesses an IC50 of 8.4 µg/mL (18.5 µM). In direct comparison, the C-3 hydroxyl analog, oleanolic acid, showed an IC50 of 58.4 µg/mL[1]. This structural modification makes the 3-oxo variant substantially more potent, outperforming even some reference drugs like benznidazole in specific molar comparisons.

Evidence DimensionTrypanocidal activity (IC50 against T. cruzi)
Target Compound DataIC50 = 8.4 µg/mL (18.5 µM)
Comparator Or BaselineOleanolic acid (IC50 = 58.4 µg/mL)
Quantified Difference6.9-fold higher potency for oleanonic acid
ConditionsIn vitro assay against Trypanosoma cruzi

For infectious disease drug discovery, purchasing the 3-oxo variant provides a significantly more active starting point or positive control than the standard oleanolic acid.

Specific Inhibition of the 5-Lipoxygenase Pathway

The C-3 ketone of oleanonic acid confers specific inhibitory effects on inflammatory pathways that are not pronounced in its 3-hydroxy counterpart. Oleanonic acid effectively reduces the production of leukotriene B4 from rat peritoneal leukocytes with an IC50 of 17 µM [1]. Comparative studies indicate that while oleanolic acid shows negligible differences in some general edema models, oleanonic acid is significantly more active in inhibiting in vitro leukotriene formation, directly implicating enhanced 5-lipoxygenase pathway suppression.

Evidence DimensionLeukotriene B4 production inhibition (IC50)
Target Compound DataIC50 = 17 µM
Comparator Or BaselineOleanolic acid (demonstrated lower activity on leukotriene formation)
Quantified DifferenceEnhanced 5-LOX pathway inhibition specific to the C-3 ketone
ConditionsIn vitro rat peritoneal leukocyte assay

Essential for researchers targeting the 5-LOX pathway, where the standard oleanolic acid fails to provide the required target-specific inhibition.

Metabolic Flux Quantification in Synthetic Biology

In the de novo biosynthesis of oleanane-type triterpenoids in engineered yeast, oleanonic acid serves as a critical intermediate node. Analytical quantification using oleanonic acid as a standard revealed that in specific engineered strains, up to 71% of the total triterpenoid peak area pooled as oleanonic acid [1]. This precise quantification allowed researchers to identify the downstream cytochrome P450 (CYP72A567) as the rate-limiting step, subsequently optimizing the pathway to convert 89.7% of the oleanonic acid into downstream products.

Evidence DimensionPathway bottleneck identification
Target Compound DataAccumulation of up to 71% of total triterpenoids as oleanonic acid
Comparator Or BaselineDownstream oxidized products (e.g., echinocystic acid)
Quantified DifferenceEnabled the measurement of an 89.7% conversion rate after pathway optimization
ConditionsLC-MS quantification of fed-batch yeast fermentation

Indispensable as a quantitative LC-MS standard for identifying bottlenecks and optimizing cytochrome P450 activity in engineered microbial cell factories.

Precursor for A-Ring Modified Triterpenoid Synthesis

Oleanonic acid is the direct starting material for synthesizing advanced triterpenoid libraries, including 8-aminoquinoline amides and CDDO analogs. By procuring the pre-oxidized C-3 ketone, synthetic chemists avoid the hazardous, low-yielding Jones oxidation of oleanolic acid, streamlining the synthetic route and improving overall processability [1].

Positive Control in Chagas Disease Drug Screening

Due to its 6.9-fold higher potency against Trypanosoma cruzi compared to oleanolic acid, oleanonic acid is highly suited as a reference compound or advanced scaffold in phenotypic screening assays for anti-trypanosomal agents [2].

5-Lipoxygenase (5-LOX) Inhibitor Development

In pharmacological research targeting leukotriene-mediated inflammation, oleanonic acid provides specific 5-LOX pathway inhibition (IC50 = 17 µM) that its 3-hydroxy analog lacks. This makes it a targeted procurement choice for specialized anti-inflammatory assay validation[3].

Analytical Standard for Triterpenoid Metabolic Engineering

For synthetic biology laboratories engineering yeast or bacteria to produce plant saponins, oleanonic acid is a mandatory LC-MS standard. It enables the precise quantification of metabolic flux and the identification of enzymatic bottlenecks at the CYP716A262 and CYP72A567 oxidation steps [4].

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.34469533 Da

Monoisotopic Mass

454.34469533 Da

Heavy Atom Count

33

Appearance

Powder

UNII

JV79HC9A5B

Wikipedia

3-Oxo-olean-12-en-28-oic acid

Dates

Last modified: 09-12-2023
[1]. Giner-Larza EM et al.Oleanonic acid, a 3-oxotriterpene from Pistacia, inhibits leukotriene synthesis and has anti-inflammatory activity.Eur J Pharmacol.Sep 28;428(1):137-43.doi:10.1016/S0014-2999(01)01290-0(2001)


[2]. Fabio Mengoni.Anti-HIV Activity of Oleanolic Acid on Infected Human Mononuclear Cells.Planta Med 68(2): 111-114.DOI: 10.1055/s-2002-20256(2002)

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